6-(Ethyl(methyl)amino)pyridine-3-boronic acid
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Overview
Description
6-(Ethyl(methyl)amino)pyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethyl(methyl)amino)pyridine-3-boronic acid typically involves the borylation of a pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium reagent to form a lithiated intermediate, which is then treated with a boron reagent such as triisopropyl borate to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Ethyl(methyl)amino)pyridine-3-boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(Ethyl(methyl)amino)pyridine-3-boronic acid has a wide range of applications in scientific research, including:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Medicine: Boronic acids are explored for their potential use in cancer therapy and as enzyme inhibitors.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Ethyl(methyl)amino)pyridine-3-boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki–Miyaura coupling, for example, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily centered around the palladium-catalyzed cross-coupling mechanism.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Pyridinylboronic acid
Comparison
6-(Ethyl(methyl)amino)pyridine-3-boronic acid is unique due to the presence of both an amino group and a boronic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic acids like phenylboronic acid. Additionally, the presence of the amino group can influence the electronic properties of the compound, making it more reactive in certain types of reactions.
Properties
IUPAC Name |
[6-[ethyl(methyl)amino]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c1-3-11(2)8-5-4-7(6-10-8)9(12)13/h4-6,12-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKVWUYTASLJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C)CC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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